![molecular formula C9H14O3 B13461353 Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13461353.png)
Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(hydroxymethyl)bicyclo[211]hexane-2-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research This compound is characterized by its bicyclo[211]hexane core, which is a strained ring system, and the presence of functional groups such as a methyl ester and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate typically involves a [2+2] cycloaddition reaction. This method uses photochemistry to create the bicyclic structure. The reaction conditions often require a mercury lamp and specific glassware to facilitate the cycloaddition process . The resulting product can be further derivatized through various transformations to introduce different functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the photochemical [2+2] cycloaddition process. This would require specialized equipment to handle the reaction conditions and ensure consistent product quality.
化学反応の分析
Types of Reactions
Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Various nucleophiles can attack the ester carbonyl, leading to substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)bicyclo[2.1.1]hexane-2-carboxylate.
Reduction: Formation of 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-methanol.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
科学的研究の応用
Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules due to its strained ring system and functional groups
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug candidates.
Industry: Utilized in the development of new materials and polymers with unique properties.
作用機序
The mechanism of action of Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate is largely dependent on its functional groups and the specific reactions it undergoes. The strained bicyclic structure can interact with various molecular targets, leading to different pathways and effects. For example, the hydroxymethyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis or other transformations .
類似化合物との比較
Similar Compounds
- Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate .
- Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate .
Uniqueness
Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific bicyclic structure and the presence of both a hydroxymethyl and a methyl ester group. This combination of features makes it a versatile compound for various chemical transformations and applications.
特性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-12-8(11)7-4-9(5-10)2-6(7)3-9/h6-7,10H,2-5H2,1H3 |
InChIキー |
YBMKUTFZZSLUFQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CC2(CC1C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-1-[1-(aminomethyl)cyclopropanecarbonyl]pyrrolidin-3-ol hydrochloride](/img/structure/B13461271.png)
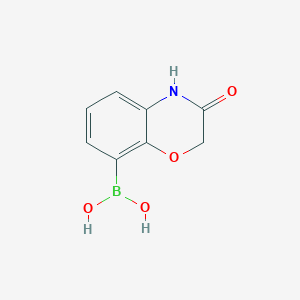
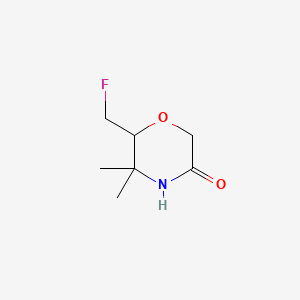
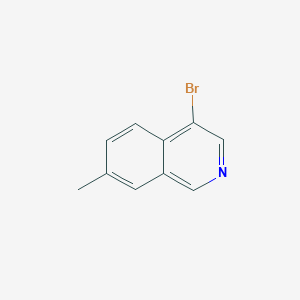

![rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B13461295.png)
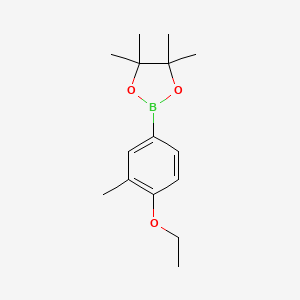
![Bis(oxalic acid), tert-butyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}azetidine-1-carboxylate](/img/structure/B13461306.png)

![1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride](/img/structure/B13461321.png)
![[(3-Bromocyclobutyl)methyl]trimethylsilane](/img/structure/B13461345.png)
![rac-(3R,4R,6S)-5-oxotricyclo[2.2.1.0,2,6]heptane-3-carboxylic acid](/img/structure/B13461357.png)
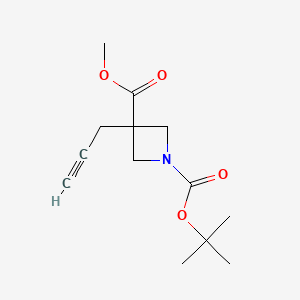
![6-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B13461370.png)
